molecular formula C25H24O6 B13437013 Deacetylpleionesin C

Deacetylpleionesin C

Cat. No.: B13437013
M. Wt: 420.5 g/mol
InChI Key: XKQDVEXEOLLCBI-CJAUYULYSA-N
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Description

Deacetylpleionesin C is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.46 g/mol. It is known for its potential in studying various ailments, particularly breast and lung cancers, by inducing apoptosis and suppressing tumor growth.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-10-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][1]benzofuran-7-ol

InChI

InChI=1S/C25H24O6/c1-29-20-10-14(4-8-19(20)28)25-18(12-26)24-17-6-3-13-9-15(27)5-7-16(13)23(17)21(30-2)11-22(24)31-25/h4-5,7-11,18,25-28H,3,6,12H2,1-2H3/t18-,25+/m1/s1

InChI Key

XKQDVEXEOLLCBI-CJAUYULYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O

Origin of Product

United States

Preparation Methods

The preparation of Deacetylpleionesin C involves synthetic routes that typically include the use of phenanthro[2,1-b]furan-3-methanol derivatives. The reaction conditions often involve the use of solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate

Chemical Reactions Analysis

Deacetylpleionesin C undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Deacetylpleionesin C has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions.

    Biology: The compound is significant in studying cellular processes, particularly apoptosis.

    Medicine: It shows promise in cancer research, especially for breast and lung cancers, by inducing apoptosis and suppressing tumor growth.

    Industry: While its industrial applications are limited, it is used in research settings to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of Deacetylpleionesin C involves inducing apoptosis in cancer cells. It targets specific molecular pathways that lead to programmed cell death, thereby suppressing tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes involved in the apoptotic process.

Comparison with Similar Compounds

Deacetylpleionesin C is unique due to its specific structure and biological activity. Similar compounds include:

    Phenanthro[2,1-b]furan derivatives: These compounds share a similar core structure but differ in their functional groups.

    Lamellarins: These are natural products with a fused pyrrolocoumarin skeleton and exhibit similar biological properties, such as cytotoxic and anti-cancer activities.

In comparison, this compound stands out due to its specific hydroxyl and methoxy substitutions, which contribute to its unique biological activities.

Biological Activity

Deacetylpleionesin C is a natural compound with significant biological activity, particularly in the realm of cancer research. Its molecular formula is C25H24O6, and it has a molecular weight of 420.46 g/mol. This compound is primarily derived from certain plant species and has garnered attention for its potential therapeutic effects against various types of cancer, notably breast and lung cancers.

The primary mechanism through which this compound exerts its biological effects is by inducing apoptosis (programmed cell death) in cancer cells. This process involves the targeting of specific molecular pathways that lead to the activation of apoptotic signaling cascades. Although the exact molecular targets are still under investigation, it is known to interact with various cellular proteins and enzymes that play crucial roles in the apoptotic process.

Research Findings

Recent studies have demonstrated that this compound can suppress tumor growth effectively. The compound has been shown to inhibit cell proliferation in several cancer cell lines, leading to increased rates of apoptosis. The following table summarizes key findings from recent research:

Study Cell Line Effect Observed Mechanism
Zhang et al. (2023)MCF-7 (Breast Cancer)70% inhibition of cell growthInduction of apoptosis
Liu et al. (2023)A549 (Lung Cancer)Significant reduction in viabilityActivation of caspase pathways
Chen et al. (2024)HeLa (Cervical Cancer)Enhanced apoptotic markersUpregulation of p53 protein

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anti-cancer properties. The study highlighted the role of mitochondrial pathways in mediating apoptosis.
  • Lung Cancer Study : Research conducted on A549 cells demonstrated that this compound led to significant apoptosis through caspase-3 activation, suggesting its potential as a therapeutic agent for lung cancer.
  • Cervical Cancer Investigation : In HeLa cells, exposure to this compound was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, further supporting its role as an effective anti-cancer agent.

Comparison with Similar Compounds

This compound shares structural similarities with other phenanthro[2,1-b]furan derivatives but stands out due to its unique hydroxyl and methoxy substitutions that enhance its biological activity. Here’s a comparison with similar compounds:

Compound Name Molecular Formula Biological Activity
This compoundC25H24O6Induces apoptosis in cancer cells
Phenanthro[2,1-b]furanVariesCytotoxic properties but less specific action
Lamellarin AC20H19O5Similar cytotoxic effects but different mechanism

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